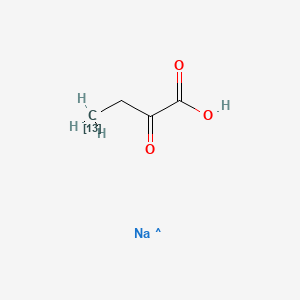
Alpha-Ketobutyric Acid, Sodium Salt (Methyl-13C, 99%)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Ketobutyric Acid, Sodium Salt (Methyl-13C, 99%) is a short-chain keto acid and a precursor for making isoleucine. It is commonly used for methyl-labeling in nuclear magnetic resonance (NMR)-based applications . This compound is labeled with carbon-13, a stable isotope, which makes it particularly useful in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Ketobutyric Acid, Sodium Salt (Methyl-13C, 99%) can be synthesized through the oxidation of threonine or the decarboxylation of alpha-ketobutyrate . The reaction conditions typically involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled temperatures and pH levels.
Industrial Production Methods
In industrial settings, the production of Alpha-Ketobutyric Acid, Sodium Salt (Methyl-13C, 99%) often involves the fermentation of genetically modified microorganisms that can produce alpha-ketobutyrate, which is then converted to its sodium salt form . This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Alpha-Ketobutyric Acid, Sodium Salt (Methyl-13C, 99%) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form acetoacetate.
Reduction: It can be reduced to form 2-hydroxybutyrate.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
Acetoacetate: Formed through oxidation.
2-Hydroxybutyrate: Formed through reduction.
Various Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Alpha-Ketobutyric Acid, Sodium Salt (Methyl-13C, 99%) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Utilized in metabolic studies and as a tracer in metabolic pathways.
Medicine: Investigated for its potential role in metabolic disorders and as a diagnostic tool.
Industry: Employed in the production of isoleucine and other amino acids
Mechanism of Action
The mechanism by which Alpha-Ketobutyric Acid, Sodium Salt (Methyl-13C, 99%) exerts its effects involves its role as a precursor in the biosynthesis of isoleucine. It participates in metabolic pathways where it is converted to isoleucine through a series of enzymatic reactions. The labeled carbon-13 allows researchers to track its metabolic fate using NMR spectroscopy .
Comparison with Similar Compounds
Similar Compounds
Alpha-Ketoisovaleric Acid, Sodium Salt (Methyl-13C, 99%): A precursor for making leucine and valine.
Alpha-Ketoglutaric Acid, Sodium Salt: Involved in the Krebs cycle and amino acid metabolism.
Uniqueness
Alpha-Ketobutyric Acid, Sodium Salt (Methyl-13C, 99%) is unique due to its specific role in isoleucine biosynthesis and its use in methyl-labeling for NMR applications. Its stable isotope labeling makes it particularly valuable for detailed metabolic studies and tracing biochemical pathways .
Properties
Molecular Formula |
C4H6NaO3 |
|---|---|
Molecular Weight |
126.07 g/mol |
InChI |
InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/i1+1; |
InChI Key |
XLTHMCKKCRLNGQ-YTBWXGASSA-N |
Isomeric SMILES |
[13CH3]CC(=O)C(=O)O.[Na] |
Canonical SMILES |
CCC(=O)C(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















